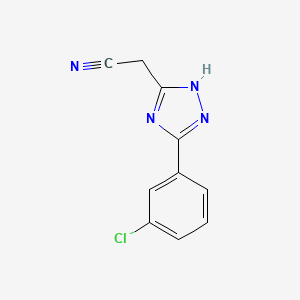

2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile

Description

This compound belongs to the 1,2,4-triazole family, characterized by a triazole core substituted at position 5 with a 3-chlorophenyl group and at position 3 with an acetonitrile moiety. Its molecular formula is C₁₀H₇ClN₄, with a molecular weight of 234.65 g/mol.

Properties

IUPAC Name |

2-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)14-15-10/h1-3,6H,4H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCSCJSXSIZMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of 3-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as sodium nitrite and hydrochloric acid, to form the triazole ring. The reaction conditions often require low temperatures (0-5°C) to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a triazole ring, which is known for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions. The molecular formula of 2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile is , with a molecular weight of approximately 233.65 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating a broad spectrum of antimicrobial action .

Anticancer Potential

Triazole derivatives have also been explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways. Preliminary studies using molecular docking simulations have indicated that this compound may inhibit key enzymes involved in cancer cell proliferation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was tested against various strains of bacteria and fungi using standard disc diffusion methods. Results indicated significant inhibition zones comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Anticancer Research

In a molecular docking study aimed at identifying potential anticancer agents, this compound was found to bind effectively to target proteins associated with tumor growth. The binding affinity was assessed using computational chemistry techniques, revealing promising results that warrant further in vitro and in vivo studies .

Mechanism of Action

The mechanism of action of 2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Key structural variations among 1,2,4-triazole derivatives include:

- Methoxyphenyl (e.g., 2-, 3-, or 4-methoxy): Electron-donating groups that increase solubility but may reduce metabolic stability . Pyridinyl (e.g., compound 5o in ): Introduces hydrogen-bonding capacity, improving crystallinity (melting point: 237–240°C) .

- Substituents at Position 3 :

Table 1: Key Structural and Physical Properties

Biological Activity

2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H9ClN4 |

| Molecular Weight | 232.67 g/mol |

| CAS Number | [Not specified] |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate potent antifungal and antibacterial activities. For instance, a related study reported that similar triazole derivatives were effective against various fungi and bacteria, with some showing better efficacy than established antibiotics like streptomycin .

Anticancer Properties

The anticancer potential of triazole derivatives has been well-documented. A comparative study highlighted that certain triazole compounds exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). The IC50 values for these compounds ranged from 6.2 μM to 18.76 μM, indicating promising anticancer activity . The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The presence of the chlorophenyl group may enhance binding affinity and specificity towards these targets.

Case Study 1: Antifungal Activity

In a study assessing the antifungal activity of triazole derivatives, this compound was tested against Candida species. The compound showed significant inhibition at concentrations as low as 10 μg/mL, outperforming several conventional antifungal agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazoles included testing this compound against several cancer cell lines. The results indicated an IC50 value of approximately 12 μM against the HCT116 cell line, suggesting moderate efficacy compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloacetonitriles. describes a two-step protocol: (1) reacting 5-(3-chlorophenyl)-3H-1,2,4-triazole-3-thione with monochloroacetic acid in an alkaline water-DMF (1:1) solvent system, followed by (2) hydrolysis with hydrochloric acid. Key parameters include pH control (alkaline for cyclization) and solvent polarity to enhance yield .

- Optimization : Use reflux conditions (80–100°C) and monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of triazole precursor to α-haloacetonitrile) to minimize byproducts.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Skin/eye exposure : Wash immediately with soap/water (for skin) or saline (for eyes) .

- Inhalation : Use fume hoods and PPE (N95 masks) due to potential respiratory irritation from acetonitrile derivatives .

- Storage : Store in airtight containers at 2–8°C to prevent degradation and moisture absorption .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for triazole-acetonitrile derivatives be resolved?

- Case Study : and highlight discrepancies in dihedral angles between the triazole ring and chlorophenyl group in similar compounds. To resolve this:

Perform single-crystal X-ray diffraction (SCXRD) with high-resolution data (e.g., synchrotron sources).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.